molecular formula C8H12N2O B14841755 2-Amino-3-(dimethylamino)phenol

2-Amino-3-(dimethylamino)phenol

Cat. No.: B14841755
M. Wt: 152.19 g/mol
InChI Key: IVPRYAZEWXQPOD-UHFFFAOYSA-N
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Description

2-Amino-3-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both amino and dimethylamino groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(dimethylamino)phenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain a crude product. This crude product is then treated with industrial liquid alkali, followed by the addition of toluene to extract by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally subjected to vacuum distillation to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to ensure high product purity and ease of storage and transportation of raw materials, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(dimethylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine derivatives .

Scientific Research Applications

2-Amino-3-(dimethylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The amino and dimethylamino groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in electron transfer reactions, influencing its biological activity .

Comparison with Similar Compounds

  • 3-(Dimethylamino)phenol
  • 2-(Dimethylamino)phenol
  • 4-(Dimethylamino)phenol

Comparison: Compared to its similar compounds, 2-Amino-3-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups on the benzene ringThe presence of the amino group also increases its solubility in water, making it more versatile for different applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-3-(dimethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,9H2,1-2H3

InChI Key

IVPRYAZEWXQPOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)N

Origin of Product

United States

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